molecular formula C7H9IN2O B12417703 1-Methylnicotinamide-13C,d3 (iodide)

1-Methylnicotinamide-13C,d3 (iodide)

Cat. No.: B12417703
M. Wt: 268.07 g/mol
InChI Key: IWEIZMCTGMHCRE-SPZGMPHYSA-N
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Description

1-Methylnicotinamide-13C,d3 (iodide) is a compound that is labeled with carbon-13 and deuterium. It is a derivative of 3-carbamoyl-1-methylpyridin-1-ium iodide. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable isotopes such as carbon-13 and deuterium makes it valuable for various analytical and tracing studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylnicotinamide-13C,d3 (iodide) involves the incorporation of carbon-13 and deuterium into the 3-carbamoyl-1-methylpyridin-1-ium iodide structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of 1-Methylnicotinamide-13C,d3 (iodide) is typically carried out in specialized facilities equipped to handle isotopic labeling. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in small quantities due to its specialized applications .

Chemical Reactions Analysis

Types of Reactions

1-Methylnicotinamide-13C,d3 (iodide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1-Methylnicotinamide-13C,d3 (iodide) include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products Formed

The major products formed from the reactions of 1-Methylnicotinamide-13C,d3 (iodide) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-Methylnicotinamide-13C,d3 (iodide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylnicotinamide-13C,d3 (iodide) involves its role as a labeled compound in tracing studies. The incorporation of carbon-13 and deuterium allows researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methylnicotinamide-13C,d3 (iodide) can be compared with other similar compounds, such as:

    1-Methylnicotinamide-d4 (iodide): Labeled with deuterium only.

    1-Methylnicotinamide-13C (iodide): Labeled with carbon-13 only.

    Unlabeled 1-Methylnicotinamide (iodide): Without any isotopic labeling.

The uniqueness of 1-Methylnicotinamide-13C,d3 (iodide) lies in its dual labeling with both carbon-13 and deuterium, which provides enhanced capabilities for tracing and analytical studies .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

268.07 g/mol

IUPAC Name

1-(trideuterio(113C)methyl)pyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1+1D3;

InChI Key

IWEIZMCTGMHCRE-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]

Origin of Product

United States

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